2-(Furan-2-yl)-3-(4-nitrophenyl)quinazolin-4(3H)-one
Description
Properties
CAS No. |
62820-62-6 |
|---|---|
Molecular Formula |
C18H11N3O4 |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
2-(furan-2-yl)-3-(4-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C18H11N3O4/c22-18-14-4-1-2-5-15(14)19-17(16-6-3-11-25-16)20(18)12-7-9-13(10-8-12)21(23)24/h1-11H |
InChI Key |
VOQOHQFIAGLRMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CO3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Condensation of Anthranilamide with Aldehydes and Amines
Acid-Catalyzed Cyclocondensation
The most direct route involves the condensation of anthranilamide 1 with furan-2-carboxaldehyde 2 and 4-nitroaniline 3 under acidic conditions. In a representative procedure, anthranilamide (1 mmol), furan-2-carboxaldehyde (1.1 mmol), and 4-nitroaniline (1.1 mmol) are refluxed in ethanol with catalytic p-toluenesulfonic acid (10 mol%) for 12–24 hours. The reaction proceeds via imine formation, followed by cyclization to yield the quinazolinone core. After workup, the crude product is recrystallized from ethanol to afford the target compound in 65–72% yield.
Key Considerations:
Graphene Oxide-Catalyzed Synthesis
Aqueous-Phase "On-Water" Catalysis
Graphene oxide (GO) nanosheets serve as carbocatalysts for synthesizing quinazolinones under eco-friendly conditions. Anthranilamide (1 mmol), furan-2-carboxaldehyde (1 mmol), and 4-nitroaniline (1 mmol) are mixed with GO nanosheets (25 mg) in water (3 mL) at room temperature. The reaction completes within 4–6 hours, with the product isolated via filtration and ethanol recrystallization (yield: 68–75%).
Advantages:
Oxidative Cyclization Using H₂O₂ and DMSO
Radical-Mediated Annulation
A metal-free protocol employs dimethyl sulfoxide (DMSO) as a one-carbon synthon and H₂O₂ as an oxidant. Anthranilamide (1 mmol), furan-2-carboxaldehyde (1.2 mmol), and 4-nitroaniline (1.2 mmol) are heated at 130°C in DMSO with H₂O₂ (1.5 equiv) for 18 hours. The reaction proceeds via a radical intermediate, confirmed by ESR studies, to afford the product in 70–78% yield after column chromatography.
Optimization Insights:
Transition-Metal-Free Organocatalytic Methods
DABCO-Promoted Annulation
1,4-Diazabicyclo[2.2.2]octane (DABCO) catalyzes the reaction between 2-aminobenzamide 4 and preformed imines. A microwave-assisted protocol combines anthranilamide (1 mmol), furan-2-carboxaldehyde (1 mmol), 4-nitroaniline (1 mmol), and DABCO (20 mol%) in DMSO at 150°C for 2 hours. The product is obtained in 62–68% yield after silica gel purification.
Limitations:
Environment-Friendly Solvent-Free Synthesis
Aerobic Oxidation in Neat Conditions
A patent method avoids solvents by heating anthranilamide (1 mmol), furan-2-carboxaldehyde (1 mmol), and 4-nitroaniline (1 mmol) at 120°C in air for 24 hours. Atmospheric oxygen acts as the oxidant, yielding the product in 58–65% purity, which improves to 82–89% after ethanol wash.
Benefits:
Comparative Analysis of Synthetic Methods
| Method | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Advantages |
|---|---|---|---|---|---|
| Acid-Catalyzed | p-TsOH/EtOH | 80 | 24 | 65–72 | Simple setup, high reproducibility |
| Graphene Oxide | GO/H₂O | 25 | 6 | 68–75 | Eco-friendly, reusable catalyst |
| H₂O₂/DMSO | None/DMSO | 130 | 18 | 70–78 | Radical mechanism, high selectivity |
| DABCO/Microwave | DABCO/DMSO | 150 | 2 | 62–68 | Rapid, metal-free |
| Solvent-Free | Air/Neat | 120 | 24 | 58–65 | Cost-effective, scalable |
Mechanistic Insights
Cyclocondensation Pathway
The acid-catalyzed route follows a stepwise mechanism:
- Imine Formation : Furan-2-carboxaldehyde reacts with 4-nitroaniline to generate an imine intermediate.
- Nucleophilic Attack : Anthranilamide attacks the imine, forming a hemiaminal.
- Cyclization and Aromatization : Intramolecular dehydration yields the quinazolinone core, with subsequent oxidation stabilizing the 4(3H)-one tautomer.
Radical Pathways in H₂O₂/DMSO Systems
DMSO undergoes H₂O₂-mediated oxidation to generate sulfenium ions, which abstract hydrogen from the imine intermediate, initiating a radical chain reaction. ESR trapping experiments confirm the presence of methyl radicals during the process.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-3-(4-nitrophenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
Oxidation: Furanones, quinazolinone derivatives with oxygenated substituents.
Reduction: Amino-substituted quinazolinones.
Substitution: Halogenated, alkylated, or other functionalized quinazolinones.
Scientific Research Applications
2-(Furan-2-yl)-3-(4-nitrophenyl)quinazolin-4(3H)-one has been explored for various scientific research applications:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential bioactive molecule with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in drug discovery and development.
Industry: Used in the development of materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-3-(4-nitrophenyl)quinazolin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The furan and nitrophenyl groups can enhance binding affinity and specificity to these targets, resulting in desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazolinone derivatives exhibit structure-dependent biological activities. Below is a comparative analysis of 2-(Furan-2-yl)-3-(4-nitrophenyl)quinazolin-4(3H)-one with structurally or functionally related analogs:
Antibacterial Activity
- However, the absence of a styryl or amino side chain (as in 9a/9h) could limit its direct antibacterial efficacy without structural optimization .
Antimicrobial and Antifungal Activity
- However, the lack of a pyrazole or isoxazole moiety may reduce its potency compared to these derivatives .
Anti-Inflammatory and Analgesic Activity
- Key Insight : Pyridyl and hydrazine groups in AS2/AS3 improve anti-inflammatory efficacy with reduced toxicity. The target compound’s nitro group may limit its safety profile in this context .
Antiproliferative Activity
Structural and Mechanistic Insights
- Electronic Effects : The 4-nitrophenyl group’s strong electron-withdrawing nature may enhance interactions with enzymes like DNA gyrase or nitroreductases, but it could also reduce metabolic stability compared to halogenated analogs (e.g., 9a/9h) .
- Heterocyclic Influence : Furan’s oxygen atom provides hydrogen-bonding capability, analogous to pyrazole in 5a, but its smaller size compared to pyridyl (AS2/AS3) may limit target engagement .
Biological Activity
2-(Furan-2-yl)-3-(4-nitrophenyl)quinazolin-4(3H)-one is a quinazolinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, anti-inflammatory substance, and antioxidant, among other pharmacological properties. This article provides an overview of the biological activity of this compound, supported by data tables and case studies from recent research findings.
Chemical Structure and Properties
The chemical structure of this compound (C19H13N3O4) features a quinazolinone core substituted with a furan ring and a nitrophenyl group. Its molecular formula is represented as follows:
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's IC50 values indicate its effectiveness in inhibiting cell proliferation:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 2.09 |
| HepG2 | 2.08 |
These results suggest that the compound could serve as a potential therapeutic agent for breast and liver cancers .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays revealed that it significantly reduces the production of pro-inflammatory cytokines, demonstrating its potential as an anti-inflammatory agent. The mechanism involves inhibition of pathways related to inflammation, similar to established anti-inflammatory drugs .
Antioxidant Activity
Antioxidant assays utilizing the DPPH method showed that this compound possesses notable radical scavenging ability. The antioxidant capacity was quantified with an IC50 value indicating strong activity compared to standard antioxidants .
Case Study 1: Anticancer Efficacy
A study focused on the anticancer properties of quinazolinone derivatives, including this compound, found that it effectively inhibited the growth of MCF-7 cells in a dose-dependent manner. The compound's mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the anti-inflammatory effects were assessed through the inhibition of nitric oxide production in macrophages. The compound reduced nitric oxide levels significantly compared to controls, indicating its potential in treating inflammatory diseases .
Q & A
Q. What are the established synthetic routes for 2-(Furan-2-yl)-3-(4-nitrophenyl)quinazolin-4(3H)-one?
Methodological Answer:
- Nucleophilic Addition Reaction: React 2-aminobenzothiazoles with 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one under reflux conditions in acetic acid. This method yields derivatives with substitutions at the 3-position, as validated by elemental analysis and spectral data (FTIR, NMR) .
- Microwave-Assisted Synthesis: A one-pot, two-step method involves anthranilic acid, carboxylic acid/acyl chloride, and amine under microwave irradiation. This approach reduces reaction time and improves efficiency compared to conventional heating .
Q. How is structural characterization performed for this compound?
Methodological Answer:
- Spectroscopic Techniques: Use FTIR to confirm carbonyl (C=O) and nitro (NO) groups. NMR identifies aromatic protons and substituent patterns (e.g., furan and nitrophenyl moieties). Mass spectrometry determines molecular weight and fragmentation pathways .
- X-ray Crystallography: Single-crystal X-ray diffraction resolves bond lengths, angles, and intermolecular interactions (e.g., π-π stacking). This is critical for confirming stereochemistry and solid-state packing .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., antimicrobial vs. antifungal) be systematically addressed?
Methodological Answer:
- Standardized Assay Conditions: Ensure consistent microbial strains (e.g., S. aureus ATCC 25923 for antibacterial tests) and inoculum sizes. Discrepancies in MIC values may arise from variations in solvent (DMSO vs. aqueous) or incubation times .
- Control Compounds: Include reference drugs (e.g., fluconazole for antifungal activity) to benchmark potency. Inactive derivatives (e.g., 2-(4-nitrophenyl)-3-(thiazol-2-yl)quinazolin-4(3H)-one) can help identify structural liabilities .
Q. What strategies improve synthetic yield and purity for scale-up?
Methodological Answer:
- Microwave Optimization: Adjust irradiation power (e.g., 300 W) and solvent polarity (e.g., ethanol vs. DMF) to enhance reaction kinetics. Yields >70% are achievable with reduced byproduct formation .
- Purification Techniques: Use column chromatography with silica gel (hexane:ethyl acetate gradients) or recrystallization from ethanol to isolate high-purity crystals (>95% by HPLC) .
Q. How are structure-activity relationship (SAR) studies designed for antimicrobial derivatives?
Methodological Answer:
- Substituent Variation: Modify the 3-position with heterocycles (e.g., thiazole, benzothiazole) or electron-withdrawing groups (e.g., NO, CF). Compare bioactivity trends:
| Substituent (3-position) | Antimicrobial Activity (MIC, µg/mL) | Antifungal Activity (IC, µM) |
|---|---|---|
| Thiazole | 12.5 (S. aureus) | Inactive |
| 4-Nitrophenyl | 6.2 (E. coli) | 45.3 (C. albicans) |
| Data from |
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding to bacterial targets (e.g., dihydrofolate reductase) or fungal enzymes (e.g., lanosterol demethylase) .
Q. What computational methods validate target interactions for this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein complexes (e.g., CXCR3 receptor) in explicit solvent (TIP3P water model) to assess binding stability and hydrogen-bonding networks. RMSD plots (<2 Å) indicate stable docking poses .
- ADME Prediction: Use SwissADME to evaluate pharmacokinetic properties (e.g., logP = 2.8, high GI absorption). Poor solubility (<0.1 mg/mL) may guide formulation strategies (e.g., nanoemulsions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
